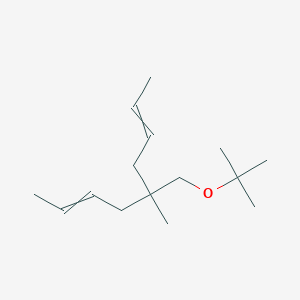![molecular formula C7H10O B14489380 Bicyclo[2.2.1]hept-2-EN-1-OL CAS No. 63870-91-7](/img/structure/B14489380.png)
Bicyclo[2.2.1]hept-2-EN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]hept-2-EN-1-OL, also known as norborneol, is a bicyclic compound with the molecular formula C7H10O. It is a derivative of norbornene, featuring a hydroxyl group attached to the second carbon of the bicyclic structure. This compound is known for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-2-EN-1-OL can be synthesized through several methods. One common approach involves the hydroboration-oxidation of norbornene. In this process, norbornene reacts with borane (BH3) to form an organoborane intermediate, which is subsequently oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration-oxidation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, reaction time, and the concentration of reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]hept-2-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form bicyclo[2.2.1]heptane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of norcamphor or norbornanone.
Reduction: Formation of bicyclo[2.2.1]heptane.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
Bicyclo[2.2.1]hept-2-EN-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of bicyclo[2.2.1]hept-2-EN-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornene: A precursor to bicyclo[2.2.1]hept-2-EN-1-OL, lacking the hydroxyl group.
Norcamphor: An oxidized derivative of this compound.
Norbornanone: Another oxidized form, similar to norcamphor.
Uniqueness
This compound is unique due to its hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
63870-91-7 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
bicyclo[2.2.1]hept-2-en-1-ol |
InChI |
InChI=1S/C7H10O/c8-7-3-1-6(5-7)2-4-7/h1,3,6,8H,2,4-5H2 |
Clé InChI |
BXKVMQAJHSXYHX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


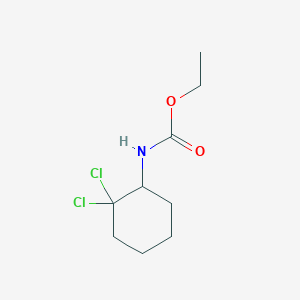
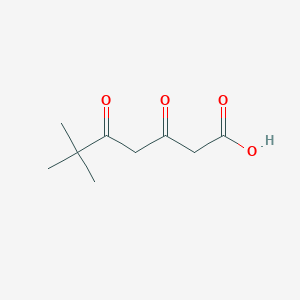
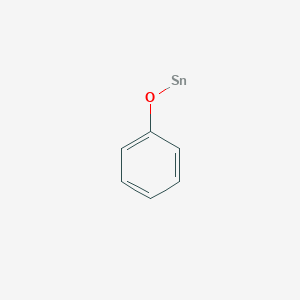
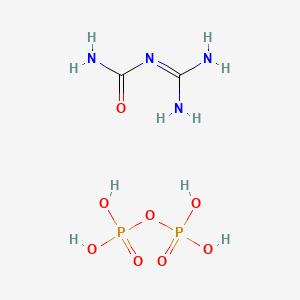
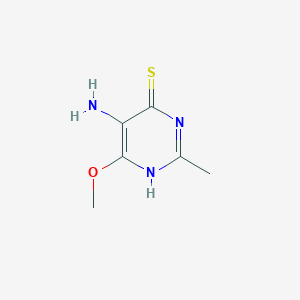
![2H-Naphth[2,3-f]isoindole-2-propanaminium, 4,11-diamino-1,3,5,10-tetrahydro-N,N,N-trimethyl-1,3,5,10-tetraoxo-, methyl sulfate](/img/structure/B14489333.png)

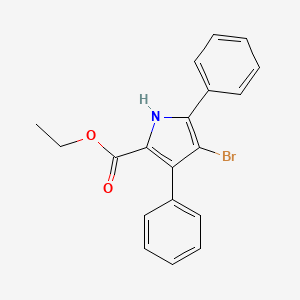
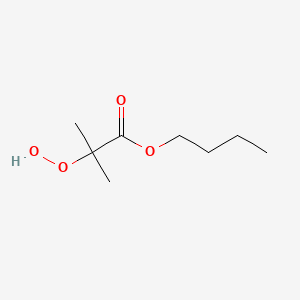
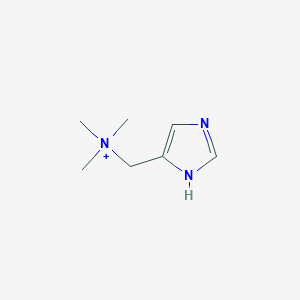
![Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate](/img/structure/B14489364.png)
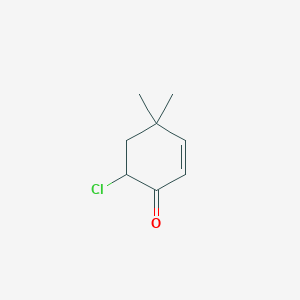
![2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]-](/img/structure/B14489386.png)
